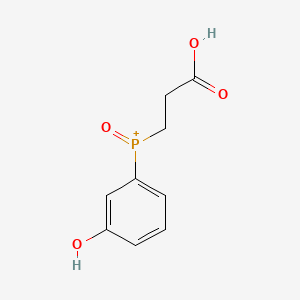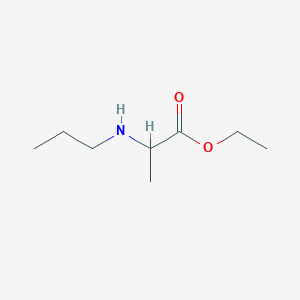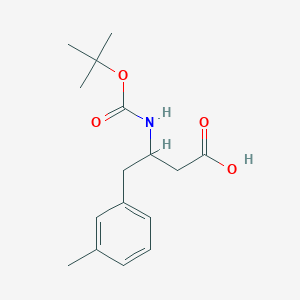
3-((3-Hydroxyphenyl)hydrophosphoryl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxyphenylphosphinyl-propanoic acid is an organic compound with the molecular formula C9H11O4P. It is known for its applications in various fields, including flame retardancy and antibacterial properties. The compound is characterized by its white to almost white crystalline powder form and is soluble in methanol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 3-Hydroxyphenylphosphinyl-propanoic acid typically involves the condensation of phenylphosphonous dichloride with acrylic acid, followed by hydrolysis of the resulting condensate . The reaction conditions include:
Condensation: Phenylphosphonous dichloride is reacted with acrylic acid in a mole ratio of 1:1.1 to 1:1.25.
Industrial Production Methods
Industrial production methods for 3-Hydroxyphenylphosphinyl-propanoic acid follow similar synthetic routes but are optimized for higher yields and purity. The process involves precise control of reactant mole fractions and reaction temperatures to ensure efficient production .
Analyse Des Réactions Chimiques
Types of Reactions
3-Hydroxyphenylphosphinyl-propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert it into phosphinic acids.
Substitution: The hydroxyl group can be substituted with other functional groups, such as amines, to form amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride are used.
Substitution: Reagents such as organic amines are employed under mild conditions.
Major Products
Oxidation: Phosphonic acids.
Reduction: Phosphinic acids.
Substitution: Amides and other derivatives.
Applications De Recherche Scientifique
3-Hydroxyphenylphosphinyl-propanoic acid has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-Hydroxyphenylphosphinyl-propanoic acid involves its interaction with cellulose fibers, where it accelerates dehydration and reduces the release of flammable products. This action enhances the flame retardancy of the materials it is applied to . The compound’s molecular targets include cellulose fibers, and its pathways involve the formation of stable, non-flammable residues .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phenylphosphinic acid
- Dichlorophenylphosphine
- Acrylic acid
Uniqueness
3-Hydroxyphenylphosphinyl-propanoic acid stands out due to its dual functionality as both a flame retardant and an antibacterial agent. Its ability to form stable, non-flammable residues upon reaction with cellulose fibers makes it particularly valuable in the textile industry . Additionally, its solubility in methanol and other organic solvents enhances its versatility in various applications .
Propriétés
Formule moléculaire |
C9H10O4P+ |
|---|---|
Poids moléculaire |
213.15 g/mol |
Nom IUPAC |
2-carboxyethyl-(3-hydroxyphenyl)-oxophosphanium |
InChI |
InChI=1S/C9H9O4P/c10-7-2-1-3-8(6-7)14(13)5-4-9(11)12/h1-3,6H,4-5H2,(H-,10,11,12)/p+1 |
Clé InChI |
OIDKSIGTJHJKKC-UHFFFAOYSA-O |
SMILES canonique |
C1=CC(=CC(=C1)[P+](=O)CCC(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[[2-[[2-[[2-[2-[[6-amino-2-[[2-[[2-[[6-amino-2-[[6-amino-2-[2-[[2-[[2-[[2-[[2-[[6-amino-2-[[2-[[2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]propanoylamino]hexanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]hexanoyl]amino]propanoylamino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-5-[[1-[[1-[[4-amino-1-[(1-carboxy-2-hydroxyethyl)amino]-1,4-dioxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B13398559.png)
![(4S)-3-[(2S,5S)-2-[(S)-(4-fluoroanilino)-(4-trimethylsilyloxyphenyl)methyl]-5-(4-fluorophenyl)-5-trimethylsilyloxypentyl]-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B13398561.png)

![5-[3-[4-(aminomethyl)phenoxy]propyl]-2-[8-(1,3-benzothiazol-2-ylhydrazinylidene)-6,7-dihydro-5H-naphthalen-2-yl]-1,3-thiazole-4-carboxylic acid;hydrochloride](/img/structure/B13398567.png)

![2-[5-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)-2-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B13398580.png)
![3-[Dimethyl[3-[(R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanamido]propyl]ammonio]propane-1-sulfonate](/img/structure/B13398582.png)
![Ethyl 2-[(4,6-dimethoxypyrimidin-2-yl)carbamoylsulfamoyl]pyridine-3-sulfinate](/img/structure/B13398589.png)

![3-[(3S,5R,8R,9S,10S,12R,13S,14S,17R)-3-[(2R,4S,5S,6R)-5-[(4R,5S,6R)-5-[(4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-12,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B13398600.png)
![sodium;(2S,5R,6R)-3,3-dimethyl-6-[(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)amino]-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13398613.png)


![N-(1-azabicyclo[2.2.2]octan-3-yl)-3-(3,4-dimethoxyphenyl)prop-2-enamide;N-(1-azabicyclo[2.2.2]octan-3-yl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide;N-(1-azabicyclo[2.2.2]octan-3-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide](/img/structure/B13398628.png)
